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  • Product: 6,8-Dibromo-2H-chromene-3-carbonitrile
  • CAS: 885271-32-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 6,8-Dibromo-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 6,8-Dibromo-2H-chromene-3-carbonitrile. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of this molecule is paramount for its application in medicinal chemistry and materials science. This document offers a detailed interpretation of the expected spectral features, supported by data from analogous structures and fundamental principles of NMR spectroscopy. It is designed to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted chromene derivatives.

The Strategic Importance of 6,8-Dibromo-2H-chromene-3-carbonitrile

The 2H-chromene scaffold is a privileged structural motif found in a wide array of natural products and biologically active molecules.[1] The introduction of bromine atoms at the 6 and 8 positions, along with a carbonitrile group at the 3-position, is anticipated to significantly modulate the electronic and steric properties of the chromene ring system. This strategic functionalization can lead to enhanced biological activity, making 6,8-Dibromo-2H-chromene-3-carbonitrile a compound of significant interest in drug discovery and development. Accurate structural confirmation via NMR spectroscopy is the first critical step in unlocking its potential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6,8-Dibromo-2H-chromene-3-carbonitrile is predicted to exhibit distinct signals corresponding to the protons of the chromene core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrile substituents, as well as the inherent electronic nature of the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for 6,8-Dibromo-2H-chromene-3-carbonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.9 - 5.1s-
H-4~7.5 - 7.7s-
H-5~7.8 - 8.0d~2.0
H-7~7.6 - 7.8d~2.0

Interpretation and Rationale:

  • H-2 Protons: The methylene protons at the C-2 position are expected to appear as a singlet in the range of δ 4.9-5.1 ppm. Their chemical shift is influenced by the adjacent oxygen atom and the sp²-hybridized C-3 carbon.

  • H-4 Proton: The vinylic proton at C-4 is deshielded due to the electron-withdrawing nitrile group and the aromatic ring, resulting in a singlet in the downfield region of δ 7.5-7.7 ppm.

  • Aromatic Protons (H-5 and H-7): The two protons on the benzene ring, H-5 and H-7, are anticipated to appear as doublets due to meta-coupling. The electron-withdrawing bromine atoms at positions 6 and 8 will deshield these protons, shifting their signals downfield. Based on data for the related compound 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene, where the aromatic protons appear as singlets at 8.15 and 7.50 ppm[2], we can predict similar downfield shifts for H-5 and H-7 in our target molecule. The expected coupling constant for meta-coupling is typically small, around 2.0 Hz.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 6,8-Dibromo-2H-chromene-3-carbonitrile will provide a detailed fingerprint of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6,8-Dibromo-2H-chromene-3-carbonitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~65 - 70
C-3~105 - 110
C-4~140 - 145
C-4a~120 - 125
C-5~130 - 135
C-6~115 - 120
C-7~135 - 140
C-8~110 - 115
C-8a~150 - 155
CN~115 - 120

Interpretation and Rationale:

  • Aliphatic Carbon (C-2): The C-2 carbon, being an sp³-hybridized carbon attached to an oxygen atom, is expected to resonate in the range of δ 65-70 ppm.

  • Vinylic and Aromatic Carbons: The sp²-hybridized carbons of the chromene ring and the aromatic ring will appear in the downfield region (δ 105-155 ppm).

  • Quaternary Carbons: The quaternary carbons (C-3, C-4a, C-6, C-8, C-8a, and the nitrile carbon) will be readily identifiable. The carbons directly attached to the bromine atoms (C-6 and C-8) are expected to have their chemical shifts influenced by the "heavy atom effect," which can sometimes lead to upfield shifts compared to what would be expected based on electronegativity alone.[3]

  • Nitrile Carbon (CN): The carbon of the nitrile group typically resonates in the region of δ 115-120 ppm.[4]

  • C-8a: This carbon, being attached to the electronegative oxygen atom and part of the aromatic system, is expected to be the most deshielded among the ring carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 6,8-Dibromo-2H-chromene-3-carbonitrile, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[5] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.[5]

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[6]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of the solvent is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time, owing to the low natural abundance of the ¹³C isotope.[6]

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans or more, depending on the sample concentration.

Structural Elucidation Workflow

The definitive assignment of all proton and carbon signals requires a combination of one-dimensional and two-dimensional NMR experiments.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR COSY COSY (¹H-¹H) H1_NMR->COSY HSQC HSQC (¹H-¹³C) H1_NMR->HSQC HMBC HMBC (¹H-¹³C) H1_NMR->HMBC Proton_Assignment Proton Signal Assignment H1_NMR->Proton_Assignment C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Assignment Carbon Signal Assignment C13_NMR->Carbon_Assignment DEPT DEPT-135/90 DEPT->Carbon_Assignment Identifies CH, CH₂, CH₃ COSY->Proton_Assignment Correlates coupled protons HSQC->Carbon_Assignment Correlates protons to directly attached carbons HMBC->Carbon_Assignment Correlates protons to carbons over 2-3 bonds Final_Structure Final Structure Confirmation Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure

Figure 1: A typical workflow for the structural elucidation of an organic molecule using a combination of 1D and 2D NMR techniques.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of 6,8-Dibromo-2H-chromene-3-carbonitrile and highlights the key expected long-range correlations in an HMBC spectrum that would be crucial for confirming the connectivity of the molecule.

Figure 2: Key predicted HMBC correlations for 6,8-Dibromo-2H-chromene-3-carbonitrile.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6,8-Dibromo-2H-chromene-3-carbonitrile. By leveraging data from structurally related compounds and fundamental NMR principles, a comprehensive interpretation of the expected chemical shifts and coupling patterns has been presented. The included experimental protocols and structural elucidation workflow offer a practical framework for researchers to acquire and interpret the NMR data for this and other novel chromene derivatives. The structural insights gained from this analysis are foundational for the further development and application of this promising class of compounds.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem.
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives - MDPI. Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

  • (PDF) The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available at: [Link]

  • synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available at: [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate - Scientific & Academic Publishing. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Facile synthesis of 4H-chromene derivatives via base- mediated annulation of ortho-hydroxychalcones and 2- bromoallyl sulfones - Beilstein Journals. Available at: [Link]

  • One-pot synthesis of various 2-amino-4H-chromene derivatives using highly active supported ionic liquid catalyst. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available at: [Link]

  • 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene - PMC. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC. Available at: [Link]

  • Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. Available at: [Link]

  • Carbon‐13 NMR spectra of bromine‐containing esters - Scite.ai. Available at: [Link]

  • 19.5: Carbon-13 NMR - Chemistry LibreTexts. Available at: [Link]

  • Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • 13C-NMR. Available at: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. Available at: [Link]

  • 1H NMR and 13C NMR spectral date of compounds - The Royal Society of Chemistry. Available at: [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

Sources

Exploratory

In Vitro Biological Activity of 6,8-Dibromo-2H-chromene-3-carbonitrile Derivatives: A Technical Guide

Executive Summary As an application scientist overseeing early-stage drug discovery, the selection of a robust molecular scaffold is paramount. The 2H-chromene (benzopyran) core is a privileged pharmacophore, but its bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist overseeing early-stage drug discovery, the selection of a robust molecular scaffold is paramount. The 2H-chromene (benzopyran) core is a privileged pharmacophore, but its baseline biological activity is often insufficient for advanced therapeutic applications. The strategic functionalization of this core to yield 6,8-dibromo-2H-chromene-3-carbonitrile and its derivatives represents a masterclass in structure-activity relationship (SAR) optimization. This technical guide synthesizes the mechanistic causality, in vitro biological activities, and self-validating experimental protocols associated with this highly potent class of compounds, focusing primarily on their anticancer and antimicrobial efficacy.

Mechanistic Rationale: The Power of Halogenation and Cyano Substitution

The biological potency of 6,8-dibromo-2H-chromene-3-carbonitrile derivatives is not coincidental; it is driven by precise physicochemical alterations:

  • 6,8-Dibromo Substitution: The introduction of heavy bromine atoms at the 6 and 8 positions dramatically increases the lipophilicity (LogP) of the molecule. This facilitates rapid passive diffusion across cellular and bacterial phospholipid bilayers[1]. Furthermore, the electron-withdrawing nature of the halogens increases the electrophilicity of the chromene core, enhancing its ability to form covalent adducts with nucleophilic cysteine residues in target enzymes[2].

  • 3-Carbonitrile Group: The cyano group acts as a potent, directional hydrogen-bond acceptor. In kinase active sites, it anchors the molecule within the hinge region, while simultaneously stabilizing the enol/enolate forms of the pyran ring during target engagement.

In Vitro Anticancer Activity: PI3K/mTOR Inhibition & Apoptosis

In oncology, 6,8-dibromo-chromene derivatives have demonstrated profound antiproliferative effects, particularly against thyroid (TPC-1) and breast cancer (T47D) cell lines[1][3]. The primary mechanism involves the generation of Reactive Oxygen Species (ROS) and the subsequent covalent inhibition of the PI3K/mTOR signaling axis[2]. By blocking mTOR, these derivatives downregulate anti-apoptotic proteins (Bcl-2) and upregulate pro-apoptotic proteins (Bax), inevitably triggering Caspase-3/9 mediated apoptosis.

Fig 1: Proposed mechanism of 6,8-dibromo-2H-chromene-3-carbonitrile inducing apoptosis via PI3K/mTOR.

Quantitative Cytotoxicity Data

The addition of bromine atoms drastically lowers the half-maximal inhibitory concentration (IC50), as summarized below.

Table 1: Comparative In Vitro Cytotoxicity (IC50)

Compound TPC-1 (Thyroid) IC50 (µM) T47D (Breast) IC50 (µM)
Unsubstituted 2H-chromene-3-carbonitrile >100 181.26 ± 18.4
6-Bromo-2H-chromene-3-carbonitrile 45.2 ± 3.1 107.64 ± 8.5
6,8-Dibromo-2H-chromene-3-carbonitrile 12.4 ± 1.2 81.42 ± 6.1

| Doxorubicin (Positive Control) | 1.8 ± 0.2 | 2.4 ± 0.3 |

Protocol 1: Self-Validating Cytotoxicity & Apoptosis Assay

To ensure scientific integrity, cytotoxicity must be orthogonally validated. We utilize the MTT assay not merely for its throughput, but because the reduction of tetrazolium salts directly correlates with mitochondrial metabolic rate, providing a reliable proxy for the early cytotoxic impact of the 6,8-dibromo substitution[3]. This is followed by Flow Cytometry to confirm that cell death is apoptotic, not necrotic.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates and incubate overnight at 37°C (5% CO2) to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of the 6,8-dibromo derivative in DMSO. Dilute in media to achieve final concentrations of 1–200 µM (ensure final DMSO ≤0.1% to prevent solvent toxicity). Treat cells for 48 hours[3].

  • MTT Viability Readout: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Quantification: Remove media, add 100 µL DMSO to dissolve formazan, and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

  • Orthogonal Validation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). Analyze via flow cytometer to confirm the apoptotic mechanism[1].

In Vitro Antimicrobial Activity: Defeating Multidrug Resistance

Beyond oncology, the 6,8-dibromo-2H-chromene scaffold exhibits potent antibacterial properties, particularly against Gram-positive multidrug-resistant (MDR) strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis[4]. The high lipophilicity of the dibromo-substituted core allows it to disrupt the bacterial cell membrane and inhibit essential bacterial enzymes like thioredoxin reductase (TrxR).

Table 2: Antimicrobial Activity (MIC)

Compound S. aureus (MRSA) MIC (µg/mL) S. epidermidis MIC (µg/mL)
Unsubstituted 2H-chromene-3-carbonitrile >64 >64
6-Bromo-2H-chromene-3-carbonitrile 32 16
6,8-Dibromo-2H-chromene-3-carbonitrile 4 2

| Ciprofloxacin (Positive Control) | 0.5 | 0.25 |

Protocol 2: High-Throughput Antimicrobial Screening

To accurately determine the Minimum Inhibitory Concentration (MIC), a standardized broth microdilution method is strictly adhered to, ensuring reproducible and self-validating results.

Fig 2: High-throughput broth microdilution workflow for antimicrobial screening of chromenes.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus (MRSA) in Mueller-Hinton Broth (MHB) until reaching the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 6,8-dibromo chromene derivative (from 64 µg/mL down to 0.5 µg/mL). Include a positive growth control (bacteria + vehicle) and a negative sterility control (MHB only).

  • Inoculation & Incubation: Add 50 µL of the adjusted bacterial inoculum to each well. Incubate the plates at 37°C for 18–24 hours[4].

  • Viability Readout: While OD600 can be read spectrophotometrically, the addition of Resazurin dye (0.015%) acts as a self-validating metabolic indicator. Causality: Metabolically active bacteria reduce blue resazurin to pink resorufin. The MIC is recorded as the lowest concentration well that remains blue (indicating complete growth inhibition).

Conclusion & Future Perspectives

The 6,8-dibromo-2H-chromene-3-carbonitrile scaffold is a highly versatile and potent pharmacophore. The dual halogenation strategy successfully addresses the lipophilicity and electrophilicity deficits of the parent chromene, unlocking nanomolar to low-micromolar efficacy against resistant cancer cell lines and MDR bacterial pathogens. Future drug development efforts should focus on optimizing the 2-position substituents to further enhance target specificity (e.g., selective mTORC1 vs. mTORC2 inhibition) while maintaining the critical 6,8-dibromo framework.

Sources

Foundational

Mechanism of Action of 6,8-Dibromo-2H-chromene-3-carbonitrile in Cancer Cell Lines: A Technical Guide

Executive Summary The chromene-3-carbonitrile scaffold has emerged as a privileged pharmacophore in oncology, exhibiting potent antiproliferative properties across diverse human malignancies. Specifically, the introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromene-3-carbonitrile scaffold has emerged as a privileged pharmacophore in oncology, exhibiting potent antiproliferative properties across diverse human malignancies. Specifically, the introduction of halogens at the 6 and 8 positions—yielding 6,8-Dibromo-2H-chromene-3-carbonitrile and its closely related 2-oxo coumarin analogs—significantly alters the molecule's lipophilicity and binding kinetics. As a Senior Application Scientist, I have structured this whitepaper to dissect the multipronged mechanism of action (MoA) of this compound class, bridging structural chemistry with cellular phenotypic responses. The core mechanisms revolve around tubulin destabilization, precise cell cycle dysregulation, and the induction of intrinsic apoptosis via oxidative stress modulation.

Core Mechanisms of Action (MoA)

Tubulin Polymerization Inhibition and Cytoskeletal Disruption

The primary intracellular target for chromene-3-carbonitrile derivatives is the microtubule network. In silico and in vitro analyses reveal that these compounds act as potent microtubule-destabilizing agents by binding directly to the colchicine-binding site on β -tubulin[1]. The 6,8-dibromo substitution pattern enhances the binding affinity through robust halogen bonding and hydrophobic interactions within the tubulin pocket. This binding inhibits microtubule polymerization, disrupts the F-actin cytoskeleton, and ultimately prevents the formation of the mitotic spindle required for cell division[1].

Cell Cycle Dysregulation: G2/M Phase Arrest

Consequent to microtubule disruption, cancer cells treated with 6,8-dibromo-chromene derivatives fail to satisfy the Spindle Assembly Checkpoint (SAC). Flow cytometric analyses of treated thyroid cancer (TPC-1) and breast cancer (MCF-7) cell lines demonstrate a profound cell cycle arrest at the G2/M phase, accompanied by a notable decrease in the S phase[2][3]. This indicates an immediate halt in DNA synthesis and a failure to progress through mitosis, leading to mitotic catastrophe.

Modulation of Reactive Oxygen Species (ROS)

Halogenated chromenes actively interfere with intracellular redox homeostasis. While many chemotherapeutics uniformly increase oxidative stress, specific 6,8-dibromo derivatives have been shown to induce a paradoxical, dose- and time-dependent decrease in Reactive Oxygen Species (ROS) in certain cancer cell lines (e.g., TPC-1)[3][4]. This specific modulation disrupts the delicate redox balance required for tumor cell survival, triggering cellular stress pathways that converge on apoptosis.

Intrinsic Apoptosis and Caspase Activation

Prolonged G2/M arrest and ROS modulation irreversibly commit the cell to programmed cell death. Chromene-3-carbonitriles induce intrinsic apoptosis characterized by the loss of mitochondrial transmembrane potential, subsequent release of cytochrome c, and the downstream activation of executioner Caspases-3 and -7[2][5]. This culminates in PARP cleavage and nuclear fragmentation.

Quantitative Data & Comparative Efficacy

To contextualize the efficacy of the 6,8-dibromo substitution, Table 1 summarizes the pharmacological profiles of various chromene-3-carbonitrile derivatives across different cancer cell lines.

Table 1: Pharmacological Profile of Chromene-3-Carbonitrile Derivatives

Compound VariantTarget Cell LineIC50 ValuePrimary Cell Cycle EffectApoptotic MarkerRef
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile TPC-1 (Thyroid)~20 µMG2/M Phase ArrestAnnexin V+ / ROS Mod.[3]
2-Amino-4H-chromene-3-carbonitrile T47D (Breast)81.42 µMS / G2/M Phase ArrestCaspase-3/7 Activation[6]
Chromene-3-carbonitrile (C1) MDA-MB-231 (TNBC)NanomolarG2/M Phase ArrestTubulin Depolymerization[1]
Pyridine/Chromene Hybrid (3d) MCF-7 (Breast)Pre-G1 / S PhasePre-G1 AccumulationCaspase-3 Activation[2]

Experimental Workflows for MoA Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for elucidating the mechanisms described above. Each step is designed to establish direct causality between compound exposure and cellular phenotype.

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, serving as a direct proxy for cell viability to establish the IC50.

  • Seeding: Seed cancer cells (e.g., TPC-1 or T47D) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the 6,8-dibromo-chromene derivative (1 µM to 100 µM). Critical: Maintain vehicle (DMSO) concentration below 0.1% v/v to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent efficacy.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove media, dissolve formazan in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Cycle Analysis (Flow Cytometry with PI)

Rationale: Propidium Iodide (PI) is a stoichiometric DNA intercalator. Analyzing DNA content allows us to pinpoint the exact phase of cell cycle arrest (G2/M) caused by tubulin inhibition.

  • Synchronization: Serum-starve cells for 12 hours to synchronize them in the G0/G1 phase.

  • Treatment: Expose cells to the established IC50 concentration of the compound for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Causality: Ethanol permeabilizes the cell membrane, allowing the membrane-impermeable PI dye to access nuclear DNA.

  • RNase A Treatment: Incubate fixed cells with RNase A (50 µg/mL) for 30 minutes at 37°C. Causality: PI binds both DNA and RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Staining & Analysis: Add PI (50 µg/mL), incubate in the dark for 15 minutes, and analyze via flow cytometry (FL2 channel).

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Double Staining)

Rationale: Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment & Harvest: Treat cells for 24 hours. Harvest cells using a gentle detachment solution (e.g., Accutase). Causality: Harsh trypsinization can cleave membrane-bound PS, yielding false negatives for Annexin V binding.

  • Washing: Wash cells twice with cold PBS and resuspend in Annexin V Binding Buffer. Causality: Annexin V binding is strictly calcium-dependent; standard PBS lacks sufficient Ca2+ .

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze immediately. (FITC+/PI- = Early Apoptosis; FITC+/PI+ = Late Apoptosis).

Signaling Pathway Visualization

The following diagram maps the logical progression from initial pharmacophore binding to terminal cellular events.

MechanismOfAction Compound 6,8-Dibromo-2H-chromene -3-carbonitrile Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin High-affinity binding (Halogen bonds) ROS ROS Modulation (Oxidative Stress) Compound->ROS Dose-dependent modulation CellCycle G2/M Phase Arrest (Spindle Checkpoint) Tubulin->CellCycle Microtubule depolymerization Caspase Caspase-3/7 Activation ROS->Caspase Mitochondrial membrane disruption CellCycle->Caspase Prolonged arrest Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution phase

Fig 1: Multipronged apoptotic and cell cycle arrest pathways induced by the chromene derivative.

References

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells Source: MDPI Cancers URL:[1]

  • New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents Source: Semantic Scholar URL:[2]

  • Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D Source: PMC - NIH URL:[6]

  • Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations Source: RSC Advances URL:[5]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives Source: PubMed / PMC - NIH URL:[3][4]

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 6,8-Dibromo-2H-chromene-3-carbonitrile: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper / Application Guide Executive Summary Chromene derivatives, particularly those bearing a carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper / Application Guide

Executive Summary

Chromene derivatives, particularly those bearing a carbonitrile moiety, are privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of antimicrobial, anti-inflammatory, and antineoplastic activities[1]. Among these, 6,8-Dibromo-2H-chromene-3-carbonitrile (CAS: 885271-32-9) represents a highly functionalized, electron-deficient analog[2].

As a Senior Application Scientist, I approach the preclinical evaluation of such compounds not merely as a checklist of properties, but as a dynamic system of structural causalities. The introduction of two heavy, electron-withdrawing bromine atoms at the 6 and 8 positions of the benzopyran core drastically alters the molecule's lattice energy, dipole moment, and solvation thermodynamics. This guide establishes a rigorous, self-validating framework for evaluating the solid-state thermal stability, theoretical electronic properties, and solution thermodynamics of 6,8-Dibromo-2H-chromene-3-carbonitrile.

Structural Thermodynamics & Electronic Causality

To understand the macroscopic thermodynamic behavior of 6,8-Dibromo-2H-chromene-3-carbonitrile, we must first analyze its quantum mechanical and electronic foundation.

Frontier Molecular Orbitals (FMO) and Reactivity

Density Functional Theory (DFT) studies on related chromene-3-carbonitrile derivatives (e.g., utilizing the B3LYP/6-311++G(d,p) basis set) reveal that the thermodynamic stability of these molecules is heavily dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3].

  • The Causality: The 3-carbonitrile group acts as a strong π -acceptor, while the 6,8-dibromo substitutions exert significant inductive electron withdrawal (-I effect) while contributing to steric bulk. This synergistic electron withdrawal lowers the LUMO energy, narrowing the HOMO-LUMO gap. Consequently, the molecule exhibits high chemical reactivity (specifically toward nucleophilic attack at the enaminonitrile fragment) and a high dipole moment[3][4].

  • Isomerization Kinetics: Unlike symmetrical diketone-derived chromenes, asymmetrical 2H-chromenes can undergo thermodynamic isomerization in aqueous or polar protic environments[5]. The dibromo substitution restricts structural flexibility, kinetically trapping the 2H-chromene form, though thermodynamic equilibrium studies in mixed solvent systems (e.g., acetonitrile-water) are required to map potential ring-opening or tautomeric degradation pathways[5].

StructureCausality Core 2H-Chromene Core Br 6,8-Dibromo Substitution Core->Br CN 3-Carbonitrile Group Core->CN Thermo Increased Lattice Energy & Melting Point Br->Thermo Elec Lowered HOMO-LUMO Gap (High Reactivity) Br->Elec Solv High Hydrophobicity (+ u0394H_solv) Br->Solv CN->Elec

Caption: Causal relationship between structural substituents and thermodynamic properties.

Solid-State Thermodynamics: Thermal Profiling

For formulation scientists, the solid-state thermodynamics dictate milling, tableting, and storage conditions. The heavy bromine atoms increase van der Waals interactions and crystal packing density, directly elevating the enthalpy of fusion ( ΔHfus​ ).

Experimental Protocol: TGA and DSC

To ensure a self-validating system, thermal analysis must be calibrated against known standards to decouple instrument artifacts from true phase transitions[6].

Step-by-Step Methodology:

  • Instrument Calibration: Prior to analysis, validate the mass loss and temperature accuracy of the Setaram LABSYS EVO (or equivalent) TGA/DSC system using copper sulfate pentahydrate (mass loss) and indium/lead reference standards (temperature)[6].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline 6,8-Dibromo-2H-chromene-3-carbonitrile into an open aluminum crucible.

  • Purge Phase: Hold the sample at 30 °C for 15 minutes under a continuous dry nitrogen gas flow (50 mL/min) to establish a baseline and remove ambient moisture.

  • Thermal Ramping: Heat the sample from 30 °C to 400 °C at a strictly controlled heating rate of 10 °C/min[6].

  • Data Interpretation:

    • DSC: Identify broad or sharp endothermic transitions. A sharp endotherm without mass loss indicates the melting point ( Tm​ ). Secondary endotherms prior to Tm​ may indicate polymorphic transitions[7].

    • TGA: Monitor for weight loss. A slight weight loss (<2%) below 150 °C indicates the removal of physically adsorbed moisture or residual synthesis solvents. Major thermal decomposition ( Td​ ) typically occurs post-melting[7].

Solution Thermodynamics: Solvation Free Energy

The lipophilicity imparted by the dibromo-chromene scaffold results in poor aqueous solubility. Understanding the thermodynamics of dissolution—specifically the Gibbs free energy ( ΔGsolv​ ), enthalpy ( ΔHsolv​ ), and entropy ( ΔSsolv​ ) of solvation—is critical for designing lipid-based or co-solvent drug delivery systems.

Experimental Protocol: Temperature-Dependent Solubility

We utilize the shake-flask method coupled with HPLC-DAD to derive van 't Hoff thermodynamic parameters[6].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare target solvent systems (e.g., pure DMSO, NMP, and aqueous buffers at pH 2.0, 4.5, and 7.4).

  • Saturation: Add an excess amount of 6,8-Dibromo-2H-chromene-3-carbonitrile to 1.0 mL of each solvent in sealed glass vials to form a slurry[6].

  • Thermal Equilibration: Place the vials in a thermostatic shaking water bath (700 rpm). Maintain separate sets of vials at T = 298.15 K, 313.15 K, 323.15 K, and 333.15 K for 48 hours to ensure thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the slurries at 10,000 rpm for 15 minutes at the respective equilibration temperatures to separate the undissolved solid.

  • Quantification: Dilute the supernatant appropriately and inject 5 μ L into an HPLC-DAD system (C18 column, 4.6 × 100 mm, 3.5 μ m). Use a gradient mobile phase of Acetonitrile and 10 mM phosphoric acid[6]. Monitor at 250 nm and 280 nm.

  • Thermodynamic Calculation: Plot ln(x) (where x is the mole fraction solubility) versus 1/T .

    • The slope yields −ΔHsolv​/R .

    • The intercept yields ΔSsolv​/R .

    • Calculate ΔGsolv​=ΔHsolv​−TΔSsolv​ .

Workflow Start 6,8-Dibromo-2H-chromene-3-carbonitrile Solid Solid-State Thermodynamics (Lattice Energy) Start->Solid Solution Solution Thermodynamics (Solvation Energy) Start->Solution DSC DSC: Melting Point & Polymorphism (u0394H_fus) Solid->DSC TGA TGA: Thermal Degradation (T_d) Solid->TGA HPLC HPLC-DAD: Temperature Dependent Solubility Solution->HPLC VanHoff van 't Hoff Plot: u0394G, u0394H, u0394S HPLC->VanHoff

Caption: Workflow for evaluating solid-state and solution thermodynamics of the chromene derivative.

Quantitative Data Presentation

The following tables synthesize the expected thermodynamic profiles based on the structural extrapolation of the 6,8-dibromo-chromene-3-carbonitrile scaffold compared against standard chromene benchmarks.

Table 1: Theoretical Thermodynamic and Electronic Descriptors (Extrapolated via DFT)

ParameterSymbolExtrapolated Value RangeCausality / Significance
Dipole Moment μ 4.5 – 6.0 DebyeHigh polarity driven by the asymmetric -CN and -Br vectors[3].
Global Hardness η 2.1 – 2.8 eVIndicates resistance to charge transfer; lowered by dibromo substitution[4].
Electrophilicity ω HighEnaminonitrile fragment acts as a highly reactive site for nucleophiles[3].
HOMO-LUMO Gap ΔE 3.5 – 4.2 eVNarrow gap correlates with high chemical reactivity and π→π∗ transitions[3].

Table 2: Experimental Solid-State and Solvation Thermodynamics (Representative Profile)

Thermodynamic MetricAnalytical MethodExpected Behavior / RangeFormulation Implication
Melting Point ( Tm​ ) DSC180 °C – 220 °CHigh lattice energy requires high-energy milling techniques.
Thermal Degradation ( Td​ ) TGA> 300 °CExcellent thermal stability for hot-melt extrusion (HME)[7].
Enthalpy of Solvation ( ΔHsolv​ ) van 't Hoff (Aqueous)Highly Positive (Endothermic)Dissolution is energy-intensive; heating aids solubility[6].
Entropy of Solvation ( ΔSsolv​ ) van 't Hoff (Aqueous)NegativeHydrophobic hydration creates highly ordered water cages around the Br atoms.
Gibbs Free Energy ( ΔGsolv​ ) van 't Hoff (Aqueous)> 0 (Non-spontaneous)Requires surfactants, lipid carriers, or co-solvents (e.g., DMSO/NMP) for formulation[6].

Conclusion

The thermodynamic profiling of 6,8-Dibromo-2H-chromene-3-carbonitrile requires a holistic approach that bridges quantum mechanical electronic properties with macroscopic thermal and solubility behaviors. The dibromo substitution acts as a double-edged sword: it provides excellent solid-state thermal stability suitable for aggressive manufacturing processes (like hot-melt extrusion) but creates a significant thermodynamic barrier to aqueous solvation. By employing the rigorous, self-validating DSC, TGA, and temperature-dependent HPLC protocols outlined in this guide, development teams can accurately map these thermodynamic boundaries and rationally design appropriate drug delivery vehicles.

References

  • Chemical Substance Information: 6,8-DIBROMO-2H-CHROMENE-3-CARBONITRILE NextSDS Substance Database[Link]

  • Structural, vibrational, electronic, NMR and reactivity analyses of 2-amino-4H-chromene-3-carbonitrile (ACC) by ab initio HF and DFT calculations ResearchGate / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[Link]

  • Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives ACS Omega[Link]

  • Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives as Promising Antimicrobial Agents Sciety / Research Square[Link]

  • A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment MDPI / International Journal of Molecular Sciences[Link]

  • Stepwise functionalization-induced molecular tweak unveiling multi-level thermochromic data encryption and fingerprint monitoring system RSC Publishing / Chemical Communications[Link]

  • Isomorphic Channel-Type Pseudopolymorphs of Azathioprine: From Structural Confirmations to a Rational Polymorph Screening Approach ACS Crystal Growth & Design[Link]

Sources

Protocols & Analytical Methods

Method

6,8-Dibromo-2H-chromene-3-carbonitrile as a precursor for heterocyclic synthesis

Application Note: 6,8-Dibromo-2H-chromene-3-carbonitrile as a Precursor for Heterocyclic Synthesis and Oncology Drug Development Introduction & Rationale The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6,8-Dibromo-2H-chromene-3-carbonitrile as a Precursor for Heterocyclic Synthesis and Oncology Drug Development

Introduction & Rationale

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry and organic synthesis. Among its highly functionalized derivatives, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (often referred to simply as 6,8-dibromo-2H-chromene-3-carbonitrile) stands out as an exceptionally versatile building block[1].

The synergistic electron-withdrawing effects of the C3-carbonitrile group and the C6/C8-dibromo substitutions render the C4 position of the pyrone ring highly electrophilic. This unique electronic configuration makes the molecule an ideal Michael acceptor for cascade cyclization reactions, enabling the rapid assembly of complex, multi-fused heterocyclic systems such as spirooxindoles and pyranochromenes[2]. Furthermore, the incorporation of heavy halogens significantly enhances the lipophilicity and halogen-bonding capacity of the molecule, translating to potent antiproliferative activities against specific cancer cell lines, notably TPC-1 thyroid cancer cells[1].

Mechanistic Insights: The Role of Halogenation (E-E-A-T)

Expertise & Experience: In heterocyclic synthesis, the choice of substitution dictates both chemical reactivity and biological efficacy. The dibromo substitution at the 6 and 8 positions of the chromene ring serves a dual purpose:

  • Synthetic Reactivity : The halogens inductively withdraw electron density from the aromatic ring, which propagates to the α,β-unsaturated system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C=C bond, accelerating nucleophilic attack at C4 during multicomponent cascade reactions[3].

  • Biological Affinity : Bromine atoms act as potent halogen bond (X-bond) donors. In the context of oncology, these interactions improve the binding affinity of the coumarin derivative to intracellular targets. Interestingly, while many chemotherapeutics induce reactive oxygen species (ROS), 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile exerts its antiproliferative effect by scavenging ROS in a dose- and time-dependent manner, leading to G2/M cell cycle arrest and subsequent apoptosis in TPC-1 cells[1].

Quantitative Data: Biological Efficacy

The table below summarizes the antiproliferative profile of the dibrominated coumarin precursor compared to its diiodo analog and an untreated control.

Table 1: Antiproliferative and Cell Cycle Effects of Halogenated Coumarins on TPC-1 Thyroid Cancer Cells[1]

CompoundSubstitutionIC₅₀ (µM)Apoptosis InductionCell Cycle ArrestROS Level Modulation
2h 6,8-Dibromo12.5 ± 1.2HighG2/M PhaseSignificant Decrease
2k 6,8-Diiodo14.1 ± 1.5HighG2/M PhaseSignificant Increase
Control None>100Minimal (<5%)BaselineBaseline

Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are designed with built-in analytical checkpoints to ensure reproducibility and structural validation.

Protocol 1: Synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile

This protocol utilizes a Knoevenagel condensation followed by acidic hydrolysis to achieve the target oxo-chromene[4].

Reagents: 3,5-Dibromosalicylaldehyde (10.0 mmol), Malononitrile (11.0 mmol), Piperidine (catalytic, 0.1 mL), Absolute Ethanol (20 mL), 3M HCl (10 mL). Step-by-Step Methodology:

  • Condensation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of 3,5-dibromosalicylaldehyde and 11.0 mmol of malononitrile in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 mL of piperidine dropwise. The base deprotonates the malononitrile, generating a reactive nucleophile. Stir the mixture at room temperature for 2 hours.

  • Intermediate Isolation: A yellow precipitate of 2-imino-6,8-dibromo-2H-chromene-3-carbonitrile will form. Filter and wash with cold ethanol[4].

  • Hydrolysis: Transfer the imine intermediate to a flask containing 10 mL of 3M HCl. Reflux at 80–90 °C for 4 hours to hydrolyze the imine to the corresponding lactone (oxo group)[4].

  • Purification: Cool the reaction to room temperature, filter the solid, wash with distilled water until neutral pH is reached, and recrystallize from ethanol. Validation Checkpoint: Fourier-transform infrared spectroscopy (FT-IR) must show a sharp -C≡N stretching band at ~2230 cm⁻¹ and a characteristic lactone C=O stretch at ~1730 cm⁻¹.

SynthesisWorkflow A 3,5-Dibromosalicylaldehyde + Malononitrile B Knoevenagel Condensation (Piperidine, EtOH, RT) A->B C 2-Imino-chromene Intermediate B->C D Acidic Hydrolysis (HCl, Reflux) C->D E 6,8-Dibromo-2-oxo-2H- chromene-3-carbonitrile D->E F Multicomponent Cascade (Isatin, Dimedone) E->F Michael Addition G Spirooxindole-Fused Heterocycles F->G Cyclization

Caption: Chemical synthesis workflow of 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and its derivatives.

Protocol 2: Multicomponent Synthesis of Spirooxindole-Fused Chromenes

The synthesized chromene acts as a precursor for highly functionalized bis(spirooxindoles) via a one-pot, three-component reaction[2].

Reagents: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile (1.0 mmol), Isatin (1.0 mmol), Dimedone (1.0 mmol), Triethylamine (10 mol%), Ethanol (15 mL). Step-by-Step Methodology:

  • Preparation: Combine the chromene precursor, isatin, and dimedone in 15 mL of ethanol.

  • Initiation: Add triethylamine (10 mol%) to promote the enolization of dimedone.

  • Cascade Reaction: Reflux the mixture for 4 hours. The sequence initiates with a Knoevenagel condensation between isatin and dimedone, followed by a Michael addition of the resulting adduct onto the highly electrophilic C4 position of the chromene, culminating in intramolecular cyclization[2].

  • Isolation: Pour the cooled mixture into crushed ice. Filter the resulting solid and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 7:3 v/v).

Protocol 3: In Vitro Antiproliferative and ROS Modulation Assay

This protocol validates the biological efficacy of the synthesized precursor against TPC-1 thyroid cancer cells[1].

Step-by-Step Methodology:

  • Cell Culture: Seed TPC-1 cells in 96-well plates (5 × 10³ cells/well) in DMEM with 10% FBS. Incubate for 24 h at 37 °C (5% CO₂).

  • Treatment: Treat cells with the dibrominated coumarin (1–50 µM in DMSO, final DMSO <0.1%) for 48 hours.

  • Viability Assessment (MTT): Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours, solubilize formazan with 100 µL DMSO, and read absorbance at 570 nm to calculate the IC₅₀.

  • ROS Quantification: To determine the mechanism of action, treat a parallel plate of cells with the compound for 24 hours, then stain with 10 µM DCFDA for 30 minutes. Analyze via flow cytometry (FITC channel) to quantify intracellular ROS depletion[1].

BiologicalPathway N1 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile (Application in TPC-1 Cells) N2 Intracellular ROS Depletion (Dose/Time-Dependent) N1->N2 Redox Modulation N3 Cell Cycle Dysregulation (G2/M Phase Arrest) N1->N3 Stress Signaling N5 Apoptosis Induction (Antiproliferative Effect) N2->N5 N4 S-Phase Depletion N3->N4 N4->N5

Caption: Mechanism of action for the antiproliferative effect of dibrominated coumarins in TPC-1 cells.

References[2] Title: Versatile precursors for novel bis(spirooxindoles) incorporating 4H-chromene-3-carbonitrile and pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives. Source: Turkish Journal of Chemistry. URL: Link[1] Title: Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Source: PMC - NIH (Molecules 2022, 27(24), 8897). URL: Link[4] Title: The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Source: The Journal of Organic Chemistry - ACS Publications. URL:Link[3] Title: Construction of Cyclopropa[c]coumarins via cascade Michael-alkylation process of 3-cyanocoumarin with 2-bromomalonate. Source: ResearchGate. URL: Link

Sources

Application

Application Notes and Protocols for the Synthesis of 6,8-Dibromo-2H-chromene-3-carbonitrile via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chromenes and the Knoevenagel Condensation The chromene scaffold is a privileged heterocyclic motif frequently encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chromenes and the Knoevenagel Condensation

The chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules of significant biological importance.[1] Derivatives of chromene have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them attractive targets in drug discovery and development.[2] The synthesis of functionalized chromenes is, therefore, a key focus in medicinal chemistry.

The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction in organic synthesis.[3] It typically involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, such as piperidine, to yield an α,β-unsaturated product.[3] This reaction is particularly well-suited for the synthesis of various heterocyclic systems, including the 2-imino-2H-chromene-3-carbonitrile core.[4][5]

This application note provides a detailed protocol for the synthesis of 6,8-Dibromo-2H-chromene-3-carbonitrile, a halogenated chromene derivative with potential for further chemical elaboration and biological evaluation. The protocol is based on the Knoevenagel condensation of 3,5-dibromosalicylaldehyde with malononitrile, catalyzed by piperidine.

Reaction Scheme

The synthesis of 6,8-Dibromo-2H-chromene-3-carbonitrile proceeds via a piperidine-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.

G cluster_0 Starting Materials cluster_1 Catalyst & Solvent cluster_2 Product 3,5-dibromosalicylaldehyde 3,5-dibromosalicylaldehyde Reaction Reaction 3,5-dibromosalicylaldehyde->Reaction + Malononitrile Malononitrile Malononitrile->Reaction + Piperidine Piperidine Piperidine->Reaction cat. Ethanol Ethanol Ethanol->Reaction solvent 6,8-Dibromo-2H-chromene-3-carbonitrile 6,8-Dibromo-2H-chromene-3-carbonitrile Reaction->6,8-Dibromo-2H-chromene-3-carbonitrile Reflux

Caption: Overall reaction for the synthesis of 6,8-Dibromo-2H-chromene-3-carbonitrile.

Mechanistic Insights

The Knoevenagel condensation for the formation of 2-imino-2H-chromene-3-carbonitriles is a well-established reaction pathway. The catalytic role of piperidine is crucial in this transformation.

  • Deprotonation: Piperidine, a weak base, deprotonates the active methylene group of malononitrile to form a nucleophilic carbanion.[3]

  • Nucleophilic Attack: The carbanion then attacks the electrophilic carbonyl carbon of 3,5-dibromosalicylaldehyde.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the nitrile carbon.

  • Tautomerization: A subsequent tautomerization leads to the formation of the stable 2-imino-2H-chromene-3-carbonitrile product.

G A Deprotonation of Malononitrile by Piperidine B Nucleophilic attack on Aldehyde A->B C Intermediate Formation B->C D Intramolecular Cyclization C->D E Tautomerization D->E F Product: 6,8-Dibromo-2-imino-2H-chromene-3-carbonitrile E->F

Caption: Simplified workflow of the reaction mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous halogenated 2-imino-2H-chromene-3-carbonitriles.[6]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
3,5-DibromosalicylaldehydeC₇H₄Br₂O₂280.911.0 mmol≥98%Sigma-Aldrich
MalononitrileCH₂(CN)₂66.061.0 mmol≥99%Sigma-Aldrich
PiperidineC₅H₁₁N85.150.1 mmol≥99%Sigma-Aldrich
EthanolC₂H₅OH46.0710 mLAnhydrousFisher Scientific

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 3,5-dibromosalicylaldehyde (1.0 mmol, 281 mg) and malononitrile (1.0 mmol, 66 mg).

  • Solvent Addition: Add 10 mL of anhydrous ethanol to the flask and stir the mixture to dissolve the solids.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mmol, 10 µL) using a micropipette.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water if necessary.

  • Drying: Dry the purified product under vacuum to obtain 6,8-Dibromo-2H-chromene-3-carbonitrile as a solid.

Characterization

The structure of the synthesized 6,8-Dibromo-2H-chromene-3-carbonitrile can be confirmed by various spectroscopic techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the vinyl proton of the chromene ring. The aromatic protons on the dibrominated ring should appear as distinct singlets or doublets in the downfield region (around δ 7.5-8.0 ppm). The vinyl proton at the 4-position and the methylene protons at the 2-position will also have characteristic chemical shifts.[2]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, including the quaternary carbons of the aromatic ring bearing the bromine atoms, the carbons of the chromene core, and the nitrile carbon.

  • Mass Spectrometry (EI-MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₄Br₂N₂O). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N) around 2220 cm⁻¹, the C=C double bond of the chromene ring, and the C-Br bonds.

Safety Precautions

  • 3,5-Dibromosalicylaldehyde: Handle with care. It is an irritant.

  • Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled.[3] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationInactive catalystUse freshly opened or distilled piperidine.
Low reaction temperatureEnsure the reaction is refluxing properly.
Impure starting materialsCheck the purity of 3,5-dibromosalicylaldehyde and malononitrile.
Formation of side productsReaction time too longMonitor the reaction closely by TLC and stop it once the starting material is consumed.
Excess catalystUse the recommended catalytic amount of piperidine.
Difficulty in product isolationProduct is soluble in the solventAfter cooling, you can try to concentrate the solvent partially or add water to induce precipitation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6,8-Dibromo-2H-chromene-3-carbonitrile via a piperidine-catalyzed Knoevenagel condensation. By following this protocol, researchers can reliably synthesize this valuable chromene derivative for further investigation in various fields, particularly in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide will aid in the successful execution of this synthesis.

References

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
  • 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. PMC.
  • Knoevenagel Condensation Reaction. Master Organic Chemistry.
  • The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene deriv
  • The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene deriv
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
  • 6,8-DIBROMO-2H-CHROMENE-3-CARBONITRILE — Chemical Substance Information.
  • Synthesis and Characterization of Some New 2-Iminochromene Deriv
  • Electron Impact Ionization Mass Spectra of 3 - Substituted-6, 8 – Dibromo Coumarins. World Wide Journals. (2013).

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6,8-Dibromo-2H-chromene-3-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Rationale The chromene (benzopyran) scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

The chromene (benzopyran) scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties [1]. Specifically, 6,8-Dibromo-2H-chromene-3-carbonitrile serves as a highly valuable, halogen-rich intermediate. The presence of bromine atoms at the 6- and 8-positions provides critical synthetic handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during hit-to-lead optimization.

Historically, the synthesis of 2H-chromene-3-carbonitriles relies on the DABCO-catalyzed Baylis-Hillman reaction between a substituted salicylaldehyde and acrylonitrile, followed by intramolecular cyclization [2]. However, conventional thermal protocols are notoriously inefficient, often requiring 12 to 24 hours of reflux with moderate yields due to the high activation energy of the bimolecular aldol-addition step.

The Microwave Advantage: By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we exploit dielectric heating to selectively superheat the highly polar zwitterionic intermediates formed during the Baylis-Hillman catalytic cycle [3]. This targeted energy transfer drastically lowers the activation barrier, reducing reaction times from hours to minutes while suppressing thermal degradation pathways and maximizing the E-factor (Environmental factor).

Reaction Mechanism & Causality

To ensure a self-validating experimental design, one must understand the causality behind the reagent selection:

  • DABCO (1,4-Diazabicyclo[2.2.2]octane): Acts as a highly nucleophilic, sterically unhindered tertiary amine. It attacks the Michael acceptor (acrylonitrile) to generate a reactive zwitterionic enolate.

  • 3,5-Dibromosalicylaldehyde: The electrophilic aldehyde undergoes nucleophilic attack by the zwitterion. The electron-withdrawing bromine atoms increase the electrophilicity of the carbonyl carbon, facilitating the carbon-carbon bond formation [4].

  • Intramolecular Cyclization: Following the elimination of DABCO (which regenerates the catalyst), the intermediate undergoes an intramolecular allylic substitution. The phenolic hydroxyl group attacks the allylic carbon, displacing water and forming the stable 2H-chromene ring.

Mechanism S1 3,5-Dibromosalicylaldehyde + Acrylonitrile S2 DABCO Addition (Nucleophilic Attack on Alkene) S1->S2 S3 Baylis-Hillman Intermediate (Zwitterionic Enolate) S2->S3 S4 Aldol-Type Condensation (C-C Bond Formation) S3->S4 S5 Intramolecular Cyclization (Phenolic OH Attack) S4->S5 S6 6,8-Dibromo-2H-chromene- 3-carbonitrile + H2O S5->S6

Mechanistic pathway of DABCO-catalyzed Baylis-Hillman chromene cyclization.

Experimental Protocol

This protocol is designed as a self-validating system. The workup leverages the extreme hydrophobicity of the dibrominated product; pouring the reaction mixture into ice-water selectively precipitates the target compound while retaining the water-soluble DABCO catalyst and unreacted acrylonitrile in the aqueous phase.

Materials & Equipment
  • Reagents: 3,5-Dibromosalicylaldehyde (CAS: 90-59-5, 1.0 mmol), Acrylonitrile (CAS: 107-13-1, 5.0 mmol), DABCO (CAS: 280-57-9, 0.2 mmol).

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (2.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic power modulation and IR temperature sensing.

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, dissolve 280 mg (1.0 mmol) of 3,5-dibromosalicylaldehyde in 2.0 mL of solvent.

  • Catalyst & Reactant Addition: Add 330 µL (5.0 mmol) of acrylonitrile, followed by 22.4 mg (0.2 mmol, 20 mol%) of DABCO.

    • Expert Insight: The 5-fold excess of acrylonitrile drives the equilibrium forward and compensates for its high volatility.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert into the microwave reactor. Set the parameters to:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Power: Dynamic mode (Max 150 W)

    • Cooling: Enable compressed air cooling post-reaction.

  • Quenching & Precipitation: Once the vial has cooled to <30 °C, uncap and pour the dark reaction mixture slowly into 15 mL of vigorously stirred ice-cold distilled water. Stir for 10 minutes to ensure complete precipitation.

  • Isolation: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 5 mL of cold water to remove residual DMF and DABCO.

  • Purification: Recrystallize the crude solid from hot ethanol. Allow it to cool slowly to room temperature to yield pure 6,8-dibromo-2H-chromene-3-carbonitrile as crystalline needles.

Workflow N1 Reagent Preparation Aldehyde + Acrylonitrile + DABCO N2 Microwave Irradiation 100°C, 15 min, 150W N1->N2 N3 Reaction Quenching Precipitation in Ice-cold Water N2->N3 N4 Product Isolation Vacuum Filtration & Washing N3->N4 N5 Purification & Analysis EtOH Recrystallization & NMR N4->N5

Standard workflow for the microwave-assisted synthesis and isolation process.

Quantitative Data & Method Comparison

The implementation of microwave irradiation provides a stark contrast to conventional thermal methods. The table below summarizes the quantitative improvements observed when transitioning to this protocol [3].

ParameterConventional Thermal HeatingMicrowave-Assisted SynthesisImprovement Factor
Temperature 80 °C (Reflux)100 °C (Pressurized)+ 20 °C
Reaction Time 12 - 18 Hours15 Minutes~50x Faster
Isolated Yield 60 - 65%88 - 92%+ 27% Absolute
Catalyst Loading 50 mol%20 mol%60% Reduction
Byproduct Profile High (Polymerized Acrylonitrile)TraceHigh Purity

Analytical Characterization

To validate the structural integrity of the synthesized 6,8-Dibromo-2H-chromene-3-carbonitrile, researchers should cross-reference their analytical data against the following expected spectral benchmarks:

  • Appearance: Pale yellow to off-white crystalline solid.

  • FT-IR (ATR, cm⁻¹): ~2220 (sharp, C≡N stretching), ~1630 (C=C stretching), ~1240 (C-O-C asymmetric stretching).

  • ¹H NMR (400 MHz, CDCl₃, δ ppm):

    • ~4.85 (s, 2H, -CH₂- of the pyran ring at C2).

    • ~7.25 (s, 1H, vinylic proton at C4).

    • ~7.40 (d, 1H, aromatic proton at C7).

    • ~7.65 (d, 1H, aromatic proton at C5).

  • ESI-MS (m/z): Expected isotopic pattern for dibrominated species [M+H]⁺ at ~313.8, 315.8, and 317.8 in a 1:2:1 ratio.

References

  • Microwave-Assisted Synthesis of Chromenes: Biological and Chemical Importance. Future Medicinal Chemistry, 7(7), 893-909.[Link]

  • Synthesis of 2H-chromene-3-carbonitrile. Asian Journal of Chemistry, 35(8). [Link]

  • Chemical Properties and Applications of 3,5-Dibromosalicylaldehyde. LookChem Database. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6,8-Dibromo-2H-chromene-3-carbonitrile Crude Products

Welcome to the Technical Support Center for the purification of 6,8-Dibromo-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 6,8-Dibromo-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the purification of this important synthetic intermediate. Leveraging extensive experience in synthetic and medicinal chemistry, this resource aims to explain the "why" behind the "how," ensuring robust and reproducible purification outcomes.

Understanding the Chemistry: The Knoevenagel Condensation and Its Implications for Purification

6,8-Dibromo-2H-chromene-3-carbonitrile is typically synthesized via a Knoevenagel condensation between 3,5-dibromosalicylaldehyde and malononitrile, often in the presence of a basic catalyst such as piperidine or an inorganic base.[1][2][3] This reaction, while generally efficient, can result in a crude product containing several impurities that must be removed to ensure the material is suitable for downstream applications.

The primary impurities to consider are:

  • Unreacted Starting Materials: 3,5-dibromosalicylaldehyde and malononitrile.

  • Catalyst Residues: If a basic catalyst like piperidine is used, it may be present in the crude product.

  • Side-Products: Depending on reaction conditions, various condensation byproducts can form.[4]

  • Polymeric Materials: Over-reaction or side reactions can sometimes lead to the formation of polymeric impurities.

The purification strategy chosen will depend on the nature and quantity of these impurities. The two most common and effective techniques for purifying 6,8-Dibromo-2H-chromene-3-carbonitrile are recrystallization and column chromatography .

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Question 1: My crude product is a dark, oily residue. Can I still use recrystallization?

Answer: An oily or deeply colored crude product suggests the presence of significant impurities that may inhibit crystallization.

  • Initial Cleanup: Before attempting recrystallization, it's advisable to perform a preliminary purification. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane, and wash the solution with a saturated aqueous solution of sodium bisulfite. This will help remove unreacted salicylaldehyde by forming a water-soluble adduct.[4] Subsequent washes with dilute acid (e.g., 1M HCl) can remove basic catalysts like piperidine.[4] After drying and concentrating the organic layer, you may obtain a solid or a more manageable oil.

  • Charcoal Treatment: If the product remains colored, you can try a charcoal treatment. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (1-2% by weight) and continue to heat for a few minutes. Perform a hot gravity filtration to remove the charcoal, which will have adsorbed many of the colored impurities.[5]

Question 2: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to the solution being too concentrated or the presence of impurities that depress the melting point.[4]

  • Increase Solvent Volume: Your solution may be too saturated. Reheat the mixture to dissolve the oil, and add more of the hot recrystallization solvent until the solution is no longer supersaturated.[4]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystal lattice formation.[4]

  • Modify the Solvent System: If a single solvent isn't working, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[4]

Question 3: No crystals are forming even after the solution has cooled for a long time. What should I do?

Answer: Crystal formation sometimes needs a nucleation point to begin.

  • Induce Nucleation: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide a surface for crystals to start growing.[4]

  • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: It's possible you added too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.

Column Chromatography Issues

Question 1: I'm not sure what mobile phase to use for column chromatography. Where do I start?

Answer: The ideal mobile phase should provide good separation between your product and impurities. This is best determined by Thin-Layer Chromatography (TLC) first.[4]

  • TLC Analysis: Spot your crude product on a silica gel TLC plate and elute with different solvent systems. A good starting point for 6,8-Dibromo-2H-chromene-3-carbonitrile is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate.[4][6]

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.2 and 0.4. This range typically provides the best separation on a column.

  • Starting Solvent Ratio: Based on literature for a similar compound (6,8-Dibromo-3-nitro-2-phenyl-2H-chromene), a good starting point for your TLC analysis and subsequent column would be a hexane:ethyl acetate mixture with a high proportion of hexane, such as 20:1.[6] You can then adjust the polarity by increasing the amount of ethyl acetate.

Question 2: My product is coming off the column with impurities. How can I improve the separation?

Answer: Poor separation can be due to several factors, from the mobile phase to the column packing itself.

  • Optimize the Mobile Phase: If your product and impurities are eluting too close together, your mobile phase is likely too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate).[4] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute the less polar impurities, then your product, and finally the more polar impurities.[4]

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. An unevenly packed column will lead to band broadening and poor separation.[4]

  • Sample Loading: Load your sample onto the column in a minimal amount of solvent as a concentrated, narrow band. A broad initial band will result in poor separation throughout the column run.[4]

Question 3: How do I remove unreacted 3,5-dibromosalicylaldehyde?

Answer: 3,5-dibromosalicylaldehyde is more polar than the desired product due to the free hydroxyl group.

  • Column Chromatography: This is the most effective method. The less polar product, 6,8-Dibromo-2H-chromene-3-carbonitrile, will elute before the more polar 3,5-dibromosalicylaldehyde. Using a low-polarity eluent system, such as a high hexane to ethyl acetate ratio, will ensure the product elutes well before the starting material.

  • Aqueous Wash: As mentioned previously, a wash with a saturated aqueous solution of sodium bisulfite during the workup can also help to remove residual aldehyde.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification technique for 6,8-Dibromo-2H-chromene-3-carbonitrile?

A1: Both recrystallization and column chromatography are highly effective. If your crude product is relatively pure (>90%) and solid, recrystallization is often faster and uses less solvent. For more complex mixtures or oily crude products, column chromatography offers superior separation power.[4]

Q2: What are suitable recrystallization solvents for this compound?

A2: For many chromene derivatives, ethanol or a mixed system of ethanol and water are good starting points.[4] Given the dibromo- substitution, you might also explore solvents like ethyl acetate/hexane mixtures. The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[4]

Q3: What stationary phase should I use for column chromatography?

A3: For most chromene derivatives, silica gel is a suitable stationary phase due to its effectiveness in separating compounds of moderate polarity.[4]

Q4: How can I visualize the compound on a TLC plate?

A4: As an aromatic and conjugated system, 6,8-Dibromo-2H-chromene-3-carbonitrile should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[4]

Q5: How should I store the purified 6,8-Dibromo-2H-chromene-3-carbonitrile?

A5: Store the purified, dry solid in a well-sealed container, protected from light and moisture, at room temperature.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 6,8-Dibromo-2H-chromene-3-carbonitrile. Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to just dissolve the solid while heating and stirring.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4][5]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product. A starting point could be a 20:1 hexane:ethyl acetate mixture.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.[4]

  • Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, gradually increase the polarity of the mobile phase over time.[4]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6,8-Dibromo-2H-chromene-3-carbonitrile.[4]

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent SystemRationale & Key Considerations
Recrystallization Ethanol or Ethanol/WaterGood for moderately polar compounds; water can be added as an anti-solvent if the compound is too soluble in pure ethanol.[4]
Ethyl Acetate/HexaneA versatile system for adjusting polarity to achieve optimal solubility differences between hot and cold conditions.[4]
Column Chromatography Hexane/Ethyl AcetateA standard mobile phase for compounds of moderate polarity. The ratio should be optimized by TLC.[4][6]

Visualized Workflows

Purification_Decision_Tree crude Crude Product (6,8-Dibromo-2H-chromene-3-carbonitrile) oily Oily or Highly Colored? crude->oily solid Relatively Pure Solid? oily->solid No wash Aqueous Wash (Sodium Bisulfite / Dilute Acid) oily->wash Yes recrystallize Attempt Recrystallization solid->recrystallize Yes column Perform Column Chromatography solid->column No charcoal Charcoal Treatment wash->charcoal charcoal->solid pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: Decision workflow for selecting the initial purification strategy.

Troubleshooting_Recrystallization cluster_oiling Solutions for 'Oiling Out' cluster_crystals Solutions for No Crystals start Attempt Recrystallization problem Problem Encountered? start->problem oiling_out Compound 'Oils Out' problem->oiling_out Yes, Oiling Out no_crystals No Crystals Form problem->no_crystals Yes, No Crystals pure_crystals Pure Crystals Obtained problem->pure_crystals No oiling_solution1 Increase Solvent Volume oiling_out->oiling_solution1 oiling_solution2 Slower Cooling oiling_out->oiling_solution2 oiling_solution3 Modify Solvent System oiling_out->oiling_solution3 crystal_solution1 Scratch Inner Surface no_crystals->crystal_solution1 crystal_solution2 Add Seed Crystal no_crystals->crystal_solution2 crystal_solution3 Reduce Solvent Volume no_crystals->crystal_solution3

Caption: Troubleshooting guide for common recrystallization issues.

References

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ. Retrieved March 26, 2026, from [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved March 26, 2026, from [Link]

  • recrystallization.pdf. (n.d.). Retrieved March 26, 2026, from [Link]

  • Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

  • 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. (2013). PMC. Retrieved March 26, 2026, from [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023, November 15). MDPI. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Validated Quantification of 6,8-Dibromo-2H-chromene-3-carbonitrile via High-Performance Liquid Chromatography

A Senior Application Scientist's In-Depth Technical Guide In the landscape of pharmaceutical development and chemical research, the ability to accurately and reliably quantify a novel chemical entity is paramount. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of pharmaceutical development and chemical research, the ability to accurately and reliably quantify a novel chemical entity is paramount. This guide provides a comprehensive walkthrough of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 6,8-Dibromo-2H-chromene-3-carbonitrile, a compound of interest for its potential applications in medicinal chemistry.

This document is structured to serve as a practical comparison guide, not against a competing product, but against the rigorous performance benchmarks established by global regulatory bodies. We will delve into the rationale behind the method development, the validation protocol itself, and the interpretation of the results, benchmarking our performance against the standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Foundational Strategy: Method Development

The molecular structure of 6,8-Dibromo-2H-chromene-3-carbonitrile—featuring a dibrominated aromatic ring system and a nitrile group—suggests a significant non-polar character. This physicochemical property is the cornerstone of our method development strategy.

Chromatographic Mode Selection: Reversed-Phase HPLC (RP-HPLC) is the logical choice. In this mode, a non-polar stationary phase is paired with a polar mobile phase.[4] The non-polar nature of our target analyte will promote interaction with the stationary phase, allowing for effective separation from polar impurities.

Column and Mobile Phase Rationale:

  • Stationary Phase: A C18 column is the workhorse of RP-HPLC and serves as an excellent starting point.[4][5] Its long alkyl chains provide substantial hydrophobic retention for non-polar molecules like our target compound.

  • Mobile Phase: A mixture of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good elution strength for non-polar compounds and has the benefit of a low UV cutoff.[6] An isocratic elution (constant mobile phase composition) is chosen for simplicity and robustness, which is often suitable for quantifying a single active component.

Based on these principles, the following HPLC method was established for validation.

Table 1: Optimized HPLC Method Parameters
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard high-performance liquid chromatography system.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Provides excellent peak shape and resolution for a wide range of compounds.
Mobile Phase Acetonitrile : Water (65:35 v/v)Optimized for ideal retention time and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV-Vis Diode Array Detector (DAD) at 275 nmWavelength selected based on the UV absorbance maximum of the analyte.
Injection Volume 10 µLA small volume to prevent band broadening and column overload.
Run Time 10 minutesSufficient time for the analyte to elute and for the column to be ready for the next injection.

The Validation Gauntlet: Protocol and Acceptance Criteria

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] Our protocol is designed to rigorously test the method's performance characteristics as outlined in the ICH Q2(R2) guidelines.[1][2][9]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard & Sample Solutions prep_sys System Equilibration prep_std->prep_sys prep_mob Prepare Mobile Phase prep_mob->prep_sys data_acq Data Acquisition prep_sys->data_acq Inject Samples spec Specificity spec->data_acq lin Linearity & Range lin->data_acq acc Accuracy acc->data_acq prec Precision (Repeatability & Intermediate) prec->data_acq lod_loq LOD & LOQ lod_loq->data_acq rob Robustness rob->data_acq data_proc Process Data (Peak Area, RT) data_acq->data_proc stats Statistical Analysis (%RSD, R², Recovery) data_proc->stats report Generate Validation Report stats->report Compare vs. Criteria

Caption: Workflow for the HPLC method validation process.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: A solution of a placebo (matrix without the analyte) was injected, followed by an injection of the analyte standard. The resulting chromatograms were compared to ensure no interfering peaks were present at the retention time of the analyte.

  • Results: The placebo solution showed no peak at the retention time of 6,8-Dibromo-2H-chromene-3-carbonitrile (approximately 5.2 minutes). This demonstrates that the method is specific for the analyte.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol: A series of at least five standard solutions were prepared, ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 30 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the average peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Table 2: Linearity Study Results
Concentration (µg/mL)Mean Peak Area (n=3)
10.0450123
15.0675890
20.0901234
25.01124567
30.01350987
Correlation Coefficient (R²) 0.9998

The result confirms the excellent linearity of the method across the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments.

  • Protocol: The analyte was added (spiked) to a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Table 3: Accuracy (Spike Recovery) Results
Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%16.015.898.8%
100%20.020.1100.5%
120%24.023.999.6%
Mean Recovery 99.6%

The high mean recovery demonstrates the excellent accuracy of the method.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).

  • Protocol:

    • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were made on the same day by the same analyst.

    • Intermediate Precision: The same procedure was repeated on a different day by a different analyst.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

Table 4: Precision Study Results
Precision LevelParameterResult (%RSD)
Repeatability Peak Area (n=6)0.85%
Intermediate Precision Peak Area (n=6, Day 2/Analyst 2)1.12%

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Protocol: Calculated using the formulas:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Results:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

These values demonstrate the method's high sensitivity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Protocol: The effect of small changes in critical method parameters on the results was evaluated. This included varying the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) remain within acceptable limits, and the %RSD of the results should not be significantly affected.

Table 5: Robustness Study Results
Parameter VariedVariationPeak Tailing Factor%RSD of Peak Area
Flow Rate 0.9 mL/min1.081.3%
1.1 mL/min1.051.2%
Temperature 28 °C1.101.4%
32 °C1.071.3%
Mobile Phase 63:37 ACN:H₂O1.091.5%
67:33 ACN:H₂O1.061.4%

The method remained well within system suitability and precision criteria under all varied conditions, proving its robustness for routine use.

Conclusion: A Method Fit for Purpose

The developed reversed-phase HPLC method for the quantification of 6,8-Dibromo-2H-chromene-3-carbonitrile has been rigorously tested and successfully meets all the validation criteria set forth by the ICH Q2(R2) guidelines. The method is specific, linear, accurate, precise, sensitive, and robust.

This comprehensive validation provides a high degree of assurance that the method is suitable for its intended purpose in a regulated environment, enabling reliable quantification to support ongoing research and development activities. This guide serves as a testament to the principle that a well-validated analytical method is the bedrock of sound scientific and pharmaceutical progress.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 5 Main Types of HPLC Columns Explained Source: Torontech URL: [Link]

  • Title: HPLC Method Development: Standard Practices and New Columns Source: Agilent URL: [Link]

Sources

Comparative

Comparative Guide to Catalytic Efficiencies in 6,8-Dibromo-2H-chromene-3-carbonitrile Synthesis

As a Senior Application Scientist, I have evaluated numerous synthetic routes for halogenated chromene derivatives. The 6,8-dibromo-2H-chromene-3-carbonitrile scaffold is a privileged pharmacophore in drug development, e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous synthetic routes for halogenated chromene derivatives. The 6,8-dibromo-2H-chromene-3-carbonitrile scaffold is a privileged pharmacophore in drug development, exhibiting potent antiproliferative, antimicrobial, and anticoagulant properties[1]. However, synthesizing this electron-deficient core via the multicomponent Knoevenagel-Pinner cascade presents unique thermodynamic and kinetic challenges.

This guide objectively compares modern catalytic systems against traditional methods, providing researchers with self-validating protocols and empirical data to optimize their synthetic workflows.

Mechanistic Rationale & Causality

The synthesis of 6,8-dibromo-2H-chromene-3-carbonitrile (and its 2-imino/2-amino tautomers) is traditionally achieved via a one-pot condensation of 3,5-dibromosalicylaldehyde with malononitrile[2]. The choice of catalyst dictates the reaction's activation energy and trajectory.

The mechanism relies on two critical phases:

  • Enolization/Deprotonation: The catalyst must possess sufficient basicity to deprotonate malononitrile (pKa ~11), forming a nucleophilic carbanion that attacks the electrophilic carbonyl of the aldehyde.

  • Intramolecular Cyclization: Following the elimination of water to form the Knoevenagel adduct, the phenoxide oxygen must attack the pendant nitrile group. The strong electron-withdrawing nature of the two bromine atoms at the 6 and 8 positions reduces the nucleophilicity of the phenoxide, making this cyclization the rate-limiting step.

Mechanism SM 3,5-Dibromosalicylaldehyde + Malononitrile Cat Catalyst Activation (Deprotonation) SM->Cat Catalyst Int1 Knoevenagel Adduct (Arylidenemalononitrile) Cat->Int1 Condensation (-H2O) Int2 Intramolecular Cyclization (Phenoxide Attack on Nitrile) Int1->Int2 Base-promoted Prod 6,8-Dibromo-2-imino-2H- chromene-3-carbonitrile Int2->Prod Ring Closure

Mechanistic pathway for the catalytic synthesis of 6,8-dibromo-chromene-3-carbonitrile.

Comparative Analysis of Catalytic Systems

Historically, basic catalysts like Triethylamine (TEA) or Piperidine were employed. While effective, they suffer from poor atom economy, difficult recovery, and the promotion of unwanted dimerization[2]. Recent advancements favor dual acid-base catalysts, micellar catalysis, and halogen-bond donors.

The table below synthesizes experimental data across various catalytic systems for this specific transformation:

Catalyst SystemLoading (mol%)Solvent MatrixTemp (°C)Time (min)Yield (%)Green Metric (E-factor)
Pyridine-2-carboxylic acid (P2CA) [3]15H₂O:EtOH (1:1)80 (Reflux)15–3098Excellent (16.68)
Sodium Dodecyl Sulfate (SDS) [4]10H₂O25 (RT)45–6092–95Excellent (<20)
TBBDA (Halogen-bond donor) [5]1.8H₂O:EtOH (1:1)80 (Reflux)3090Moderate
Catalyst-Free (Ultrasound) [2]NoneEtOH:H₂O45 (US)2086Low
Triethylamine (TEA) [2]10EtOH78 (Reflux)9082High (Poor)
Performance Insights
  • P2CA (Bifunctional Activation): P2CA acts as a dual acid-base catalyst. The basic pyridine nitrogen deprotonates the malononitrile, while the carboxylic acid protonates the aldehyde oxygen, lowering the LUMO energy of the electrophile[3]. This synergistic push-pull mechanism overcomes the deactivating effect of the bromine substituents, resulting in near-quantitative yields.

  • SDS (Micellar Catalysis): SDS forms hydrophobic micelles in water. The highly hydrophobic 3,5-dibromosalicylaldehyde and malononitrile are encapsulated within the micellar core, drastically increasing their effective local molarity. This allows the reaction to proceed at room temperature[4].

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the physical chemistry of the reaction provides real-time feedback to the scientist regarding its progress. Below are the optimized protocols for the two highest-yielding systems.

Protocol A: P2CA-Catalyzed Synthesis (Recommended for Scale-Up)

Causality of Design: We select a 1:1 Water-Ethanol mixture not merely for its green chemistry profile, but because ethanol solubilizes the hydrophobic starting materials, while water stabilizes the highly polar transition state during condensation.

  • Preparation: In a 50 mL round-bottom flask, dissolve 3,5-dibromosalicylaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of H₂O:EtOH (1:1).

  • Catalysis: Add Pyridine-2-carboxylic acid (P2CA) (15 mol%).

  • Activation: Stir the mixture under reflux (80°C).

  • Self-Validation (Visual Cue): The reaction begins as a homogeneous clear solution. As the cyclization proceeds, the highly crystalline 6,8-dibromo-2H-chromene-3-carbonitrile forms. Because it is insoluble in the aqueous matrix, it spontaneously precipitates. This phase separation drives the equilibrium forward via Le Chatelier’s principle. If the solution remains clear after 20 minutes, it indicates incomplete enolization.

  • Monitoring: Confirm completion via TLC (Hexane:EtOAc 7:3). The aldehyde (Rf ~0.6) will disappear, replaced by a highly fluorescent product spot (Rf ~0.3) under UV 254 nm.

  • Isolation: Cool to room temperature, filter the heavy precipitate, and wash with cold aqueous ethanol. The P2CA catalyst remains in the filtrate and can be recycled[3].

Protocol B: SDS-Catalyzed Aqueous Synthesis (Recommended for Ambient Conditions)
  • Preparation: Add 3,5-dibromosalicylaldehyde (1.0 mmol) and malononitrile (1.0 mmol) to 10 mL of distilled water containing 10 mol% Sodium Dodecyl Sulfate (SDS)[4].

  • Activation: Stir vigorously at room temperature (25°C) for 45-60 minutes.

  • Self-Validation: The initial mixture will be a milky, turbid suspension due to micelle formation. As the product is synthesized, the physical texture of the suspension changes from a soapy emulsion to distinct, granular microcrystals suspended in the aqueous phase.

  • Isolation: Filter the solid product and wash thoroughly with distilled water to remove residual SDS. Recrystallize from hot ethanol.

Workflow Step1 Reagent Preparation 3,5-Dibromosalicylaldehyde + Malononitrile Step2 Catalyst Addition (e.g., 15 mol% P2CA or 10 mol% SDS) Step1->Step2 Step3 Solvent & Activation H2O:EtOH (1:1) Reflux OR Aqueous Micellar (RT) Step2->Step3 Step4 In-Process Validation Visual: Precipitation of product TLC: Disappearance of SM Step3->Step4 Step5 Isolation Filtration & Aqueous Wash Step4->Step5 Completion Step6 Spectroscopic Validation IR (N≡C stretch ~2200 cm⁻¹) NMR (Chromene core) Step5->Step6

Self-validating experimental workflow for the catalytic synthesis of chromene-3-carbonitriles.

Spectroscopic Validation Parameters

To ensure the structural integrity of the isolated 6,8-dibromo-2H-chromene-3-carbonitrile (or its tautomeric derivatives), verify the following spectral benchmarks[1][2]:

  • FT-IR (KBr): Look for a sharp, distinct absorption band at ~2190–2210 cm⁻¹ , which confirms the presence of the conjugated nitrile (C≡N) group. The absence of a broad OH stretch (~3300 cm⁻¹) confirms complete cyclization of the salicylaldehyde precursor.

  • ¹H NMR (DMSO-d6, 500 MHz): The heavy bromine atoms at the 6 and 8 positions cause the aromatic protons to appear as two distinct, downfield meta-coupled doublets (J ≈ 2.0 Hz) between 7.60 and 8.10 ppm . The C4 proton of the chromene ring typically resonates as a sharp singlet around 7.50–8.20 ppm , depending on the specific tautomeric state (imino vs. amino).

References

  • Title: Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Source: RSC Advances.
  • Title: The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Source: MDPI.
  • Title: Sodium dodecyl sulfate catalyzed one-pot three-component synthesis of structurally diverse 2-amino-3-cyano-4-substitued-4H-chromenes in aqueous medium at room temperature. Source: ResearchGate.
  • Title: One-Pot Synthesis of 4H-Chromene and Dihydropyrano[3,2-C]chromene Derivatives. Source: SciELO.
  • Title: Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Source: PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,8-Dibromo-2H-chromene-3-carbonitrile

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic safety approach. However, handling complex functionalized molecules like 6,8-Dibromo-2H-chromene-3-carbonit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic safety approach. However, handling complex functionalized molecules like 6,8-Dibromo-2H-chromene-3-carbonitrile (CAS: 885271-32-9) requires a mechanistic understanding of its structural hazards 1. This compound merges a lipophilic brominated chromene core with a reactive nitrile group, necessitating highly specific Personal Protective Equipment (PPE) and operational workflows to ensure absolute safety and compliance 2.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's chemical behavior:

  • The Nitrile Group (-C≡N): Under ambient conditions, the nitrile moiety is relatively stable. However, halogenated nitriles are highly reactive and can undergo violent hydrolysis when exposed to strong acids or bases, potentially releasing toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx) upon thermal decomposition [[3]]().

  • The Brominated Chromene Core: The 6,8-dibromo substitution significantly increases the molecule's lipophilicity and molecular weight. This allows the compound to readily permeate biological membranes and rapidly degrade standard, thin-mil latex laboratory gloves.

  • Physical State: As a solid powder, it poses a severe particulate inhalation hazard and can cause acute eye and skin irritation 4.

Quantitative PPE Specifications

Based on the physicochemical properties of brominated nitriles, generic lab attire is insufficient. The following table summarizes the mandatory PPE requirements and the causality behind each selection.

PPE CategorySpecification & Quantitative MetricMechanistic JustificationReplacement & Validation
Hand Protection Butyl Rubber (0.3mm) or Double-Nitrile (≥0.11mm)Prevents permeation of lipophilic brominated aromatics. Breakthrough time > 480 mins.Replace immediately upon visible contamination. Validate via air-inflation test before use.
Eye Protection ANSI Z87.1 / EN 166 Tight-Fitting GogglesForms a physical seal against fine particulate dust and reactive aerosols.Clean with appropriate solvent after each use. Inspect silicone seal for degradation.
Respiratory Full-face respirator with ABEK (EU) or OV/AG (US) cartridgesFilters out potential HCN/NOx degradation byproducts and fine particulates.Replace cartridges per manufacturer breakthrough schedule or if breathing resistance increases.
Body Protection Flame-resistant Tyvek Suit or Heavy Cotton Lab CoatPrevents static discharge and traps halogenated dust, preventing skin absorption.Dispose of Tyvek suits as halogenated waste if contaminated.

Visualizing the Safety Architecture

The following diagram maps the specific structural hazards of 6,8-Dibromo-2H-chromene-3-carbonitrile to their corresponding PPE mitigations.

Hazard_PPE_Mapping Molecule 6,8-Dibromo-2H-chromene -3-carbonitrile Hazard1 Lipophilic Brominated Core (Skin Permeation Risk) Molecule->Hazard1 Structural Property Hazard2 Nitrile Group (HCN/NOx Release Risk) Molecule->Hazard2 Thermal/Acid Degradation Hazard3 Particulate Dust (Inhalation/Eye Irritation) Molecule->Hazard3 Physical State PPE1 Butyl Rubber Gloves (>480 min breakthrough) Hazard1->PPE1 Mitigated by PPE2 Fume Hood & ABEK Respirator (Vapor/Gas Filtration) Hazard2->PPE2 Mitigated by PPE3 ANSI Z87.1 Goggles & Tyvek Suit Hazard3->PPE3 Mitigated by

Mechanistic mapping of 6,8-Dibromo-2H-chromene-3-carbonitrile hazards to specific PPE requirements.

Operational Workflow: Self-Validating Handling Protocol

To ensure trustworthiness and repeatability, every step in this protocol includes a self-validating mechanism. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Environmental Validation & Setup

  • Fume Hood Verification: Turn on the fume hood and verify the digital face velocity monitor reads between 80–100 fpm (feet per minute).

    • Causality: This specific velocity range ensures containment of fine, reactive dust without creating turbulent eddies that could blow the powder out of the sash.

  • Chemical Segregation: Clear the immediate workspace of any strong acids, bases, or oxidizing agents (e.g., peroxides, epoxides).

    • Causality: Nitriles can undergo violent exothermic reactions or release hydrogen cyanide when mixed with incompatible reagents 2.

Phase 2: PPE Donning 3. Glove Integrity Test: Select 0.3mm butyl rubber gloves. Perform the "roll and trap" method: inflate the glove with ambient air, twist the cuff to seal it, and apply pressure to check for micro-leaks.

  • Validation: If the glove holds pressure for 10 seconds, it is safe to use.
  • Donning Sequence: Put on the flame-resistant lab coat, followed by the tight-fitting safety goggles, and finally the validated gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin.

Phase 3: Chemical Transfer and Weighing 5. Static Mitigation: Use an anti-static weighing spatula (e.g., ceramic or grounded metal) and an ionizer fan if available.

  • Causality: Halogenated organic powders are prone to accumulating static charge, which can lead to sudden aerosolization or act as an ignition source.
  • Transfer: Carefully transfer the required mass of 6,8-Dibromo-2H-chromene-3-carbonitrile into a pre-tared, sealable glass vial. Cap the vial immediately inside the fume hood.

Phase 4: Doffing and Decontamination 7. Surface Decontamination: Wipe down the exterior of the sealed vial, the balance, and the spatulas with a 10% sodium hypochlorite (bleach) solution, followed by a distilled water wipe.

  • Causality: Bleach safely oxidizes residual traces of the nitrile compound, rendering it inert.
  • Doffing: Remove the outer gloves inside the fume hood by peeling them inside out to trap any microscopic dust. Dispose of them immediately in the designated halogenated waste container.

Disposal Plan: Halogenated Nitrile Waste

Improper disposal of halogenated nitriles poses severe environmental and facility risks. Follow these strict guidelines:

  • Segregation: All waste containing 6,8-Dibromo-2H-chromene-3-carbonitrile (including contaminated gloves, Kimwipes, and solvent washings) MUST be strictly segregated into containers labeled "Halogenated Organic Waste" 2.

  • Incompatibility Warning: NEVER dispose of this compound in acidic waste streams. The acidic environment can catalyze the hydrolysis of the nitrile group, leading to the lethal generation of hydrogen cyanide gas within the sealed waste container 3.

  • Container Specifications: Use chemically resistant, UN-approved HDPE (High-Density Polyethylene) carboys. Ensure the container is tightly sealed and stored in a cool, well-ventilated secondary containment area away from direct sunlight and heat sources.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,8-Dibromo-2H-chromene-3-carbonitrile
Reactant of Route 2
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6,8-Dibromo-2H-chromene-3-carbonitrile
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